1,3,5-Trimethoxybenzene

Catalog No.
S569738
CAS No.
621-23-8
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trimethoxybenzene

CAS Number

621-23-8

Product Name

1,3,5-Trimethoxybenzene

IUPAC Name

1,3,5-trimethoxybenzene

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3

InChI Key

LKUDPHPHKOZXCD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)OC)OC

Synonyms

NSC 90060; Phloroglucinol Trimethyl Ether; sym-Trimethoxybenzene

Canonical SMILES

COC1=CC(=CC(=C1)OC)OC

1,3,5-Trimethoxybenzene (1,3,5-TMB) is an organic compound found in various plants, including the Chinese rose (). It has been studied for its potential applications in several scientific research areas:

Biomarker of Flavonoid Consumption:

Studies have shown that 1,3,5-TMB can be a biomarker of dietary flavonoid intake in humans (). Flavonoids are a group of plant-based compounds with potential health benefits. By measuring the levels of 1,3,5-TMB in urine, researchers can estimate an individual's flavonoid consumption.

Chemical Synthesis:

1,3,5-TMB has been used as a reference standard in quantitative proton nuclear magnetic resonance (NMR) spectroscopy, a technique used to identify and quantify molecules in a sample (). It can also act as a cleaving agent for removing a specific chemical group (p-methoxybenzyl) from other molecules (). This property is useful in organic synthesis, allowing researchers to modify the structure of other molecules.

1,3,5-Trimethoxybenzene is an aromatic compound characterized by three methoxy groups attached to a benzene ring at the 1, 3, and 5 positions. With the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of approximately 168.19 g/mol, it appears as a white to cream crystalline powder. This compound is insoluble in water but soluble in organic solvents such as methanol and ether . It is notably recognized as a significant scent component in the fragrance of Chinese roses and serves various roles in organic synthesis .

The mechanism of action of 1,3,5-trimethoxybenzene is primarily related to its demethylating properties. It is believed to act as a nucleophile, attacking the methyl group attached to the aromatic ring in the protected molecule and leading to the cleavage of the p-methoxybenzyl protecting group [1].

Citation:

  • Sigma-Aldrich:

This demethylating property might be useful in organic synthesis for the selective removal of protecting groups.

  • Limited data exists on the specific hazards of 1,3,5-trimethoxybenzene.
  • As a general precaution, it is recommended to handle the compound with standard laboratory practices, including wearing gloves, safety glasses, and working in a fume hood [5].

Citation:

  • [American Chemical Society] ()
, primarily due to its electron-donating methoxy groups that enhance electrophilic aromatic substitution. Key reactions include: